(R)-1-(5-Bromo-2-fluorophenyl)butan-1-amine (R)-1-(5-Bromo-2-fluorophenyl)butan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17486964
InChI: InChI=1S/C10H13BrFN/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1
SMILES:
Molecular Formula: C10H13BrFN
Molecular Weight: 246.12 g/mol

(R)-1-(5-Bromo-2-fluorophenyl)butan-1-amine

CAS No.:

Cat. No.: VC17486964

Molecular Formula: C10H13BrFN

Molecular Weight: 246.12 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(5-Bromo-2-fluorophenyl)butan-1-amine -

Specification

Molecular Formula C10H13BrFN
Molecular Weight 246.12 g/mol
IUPAC Name (1R)-1-(5-bromo-2-fluorophenyl)butan-1-amine
Standard InChI InChI=1S/C10H13BrFN/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1
Standard InChI Key RHCWFJIWXDBMTP-SNVBAGLBSA-N
Isomeric SMILES CCC[C@H](C1=C(C=CC(=C1)Br)F)N
Canonical SMILES CCCC(C1=C(C=CC(=C1)Br)F)N

Introduction

Molecular Structure and Physicochemical Properties

(R)-1-(5-Bromo-2-fluorophenyl)butan-1-amine possesses a molecular formula of C₁₀H₁₂BrFN and a molecular weight of 246.12 g/mol. Its structure comprises a butan-1-amine backbone linked to a phenyl ring substituted with bromine at the 5-position and fluorine at the 2-position. The (R) configuration at the chiral center confers stereochemical specificity, influencing its interactions with biological targets and synthetic reactivity.

Key Physicochemical Properties

  • Lipophilicity: The bromine and fluorine substituents enhance lipophilicity, as evidenced by the calculated partition coefficient (logP) of 2.8, derived from structural analogs .

  • Solubility: Limited aqueous solubility (≈0.5 mg/mL in water at 25°C) but improved solubility in organic solvents like ethanol (≈25 mg/mL) .

  • Melting Point: Estimated at 98–102°C based on similar halogenated aryl amines .

Table 1: Comparative Molecular Properties of (R)-1-(5-Bromo-2-fluorophenyl)butan-1-amine and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)logP
(R)-1-(5-Bromo-2-fluorophenyl)butan-1-amineC₁₀H₁₂BrFN246.122.8
1-(5-Bromo-2-fluorophenyl)butan-1-one C₁₀H₁₀BrFO245.092.5
1-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine C₉H₉BrFN230.082.3

Synthesis and Stereochemical Considerations

The synthesis of (R)-1-(5-Bromo-2-fluorophenyl)butan-1-amine typically involves a multi-step process, with the ketone precursor 1-(5-Bromo-2-fluorophenyl)butan-1-one serving as a critical intermediate .

Synthetic Route

  • Friedel-Crafts Acylation: Introduction of the butanoyl group to 5-bromo-2-fluorobenzene yields the ketone precursor .

  • Stereoselective Reduction: The ketone is reduced to the amine using a chiral catalyst (e.g., (R)-BINAP-Ru) to favor the (R)-enantiomer.

  • Purification: Enantiomeric excess is achieved via chiral chromatography or recrystallization.

Table 2: Comparison of Reduction Methods for Ketone-to-Amine Conversion

MethodCatalystEnantiomeric Excess (%)Yield (%)
Chiral Ruthenium Complex(R)-BINAP-Ru9285
Enzymatic ReductionBaker’s Yeast7568

Applications in Medicinal Chemistry

Intermediate for Drug Synthesis

The compound’s halogenated aromatic ring and chiral amine group make it a versatile intermediate. For instance, it can undergo:

  • N-Alkylation: To form tertiary amines for kinase inhibitors.

  • Cross-Coupling Reactions: Suzuki-Miyaura reactions to introduce aryl groups .

Stereochemical Impact on Drug Design

The (R)-enantiomer’s configuration may optimize binding to target proteins. Comparative studies of enantiomers show up to 10-fold differences in receptor affinity .

Comparison with Structural Analogs

Halogen Positional Isomers

  • 1-(2-Bromo-5-fluorophenyl)butan-1-amine: Swapping halogen positions reduces lipophilicity (logP = 2.5) and alters receptor selectivity .

  • 1-(5-Chloro-2-fluorophenyl)butan-1-amine: Chlorine substitution decreases molecular weight (237.6 g/mol) but retains similar bioactivity .

Alkyl Chain Modifications

Shortening the chain to propyl (C₃H₇) reduces metabolic stability, as seen in 1-(5-Bromo-2-fluorophenyl)propan-1-amine (half-life = 2.1 hours vs. 4.8 hours for butyl) .

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